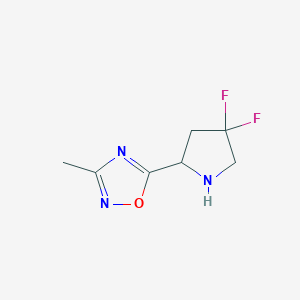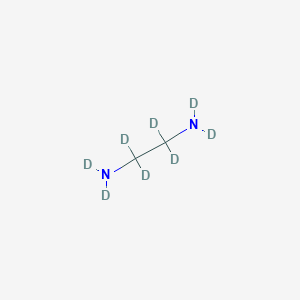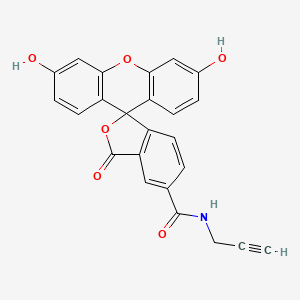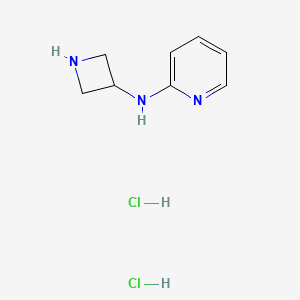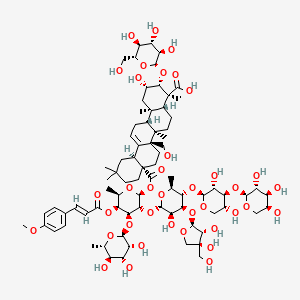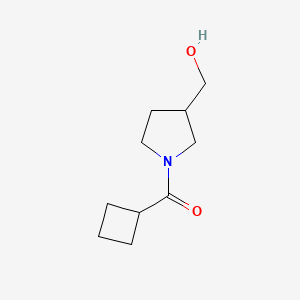
(1-环丁酰基吡咯烷-3-基)甲醇
描述
(1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol:
科学研究应用
(1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol: has several scientific research applications:
Chemistry: : It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: : It is used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol typically involves the following steps:
Formation of Pyrrolidin-3-yl Methanol: : This can be achieved through the reduction of pyrrolidin-3-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cyclobutanecarbonylation: : The resulting pyrrolidin-3-yl methanol is then subjected to cyclobutanecarbonylation, where cyclobutanecarbonyl chloride is reacted with the pyrrolidin-3-yl methanol in the presence of a base such as triethylamine (Et3N).
Industrial Production Methods
In an industrial setting, the production of (1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol may involve large-scale reactions using continuous flow reactors to ensure efficiency and safety. The choice of reagents and solvents is optimized to maximize yield and minimize by-products.
化学反应分析
(1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles replace the carbonyl group.
Common Reagents and Conditions
Oxidation: : KMnO4, H2CrO4, and other strong oxidizing agents.
Reduction: : LiAlH4, NaBH4, and other hydride donors.
Substitution: : Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: : Cyclobutanecarboxylic acid derivatives.
Reduction: : Alcohols and other reduced forms.
Substitution: : Amides, esters, and other substituted products.
作用机制
The mechanism by which (1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
(1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol: can be compared with other similar compounds, such as:
Pyrrolidine derivatives: : These compounds share the pyrrolidine ring but differ in their substituents and functional groups.
Cyclobutanecarbonyl derivatives: : These compounds contain the cyclobutanecarbonyl group but may have different core structures.
The uniqueness of (1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol lies in its specific combination of the cyclobutanecarbonyl group and the pyrrolidin-3-yl methanol moiety, which contributes to its distinct chemical and biological properties.
属性
IUPAC Name |
cyclobutyl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-7-8-4-5-11(6-8)10(13)9-2-1-3-9/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGZEPPBMVPORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


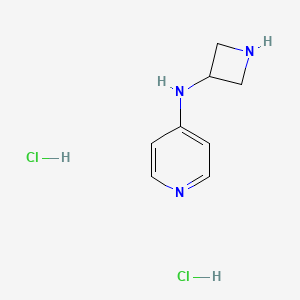
![4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol](/img/structure/B1491339.png)
![2-Benzyl-5-(2,2,2-trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491341.png)
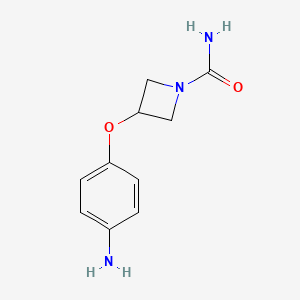
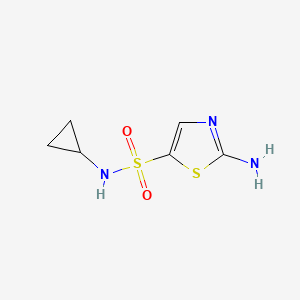
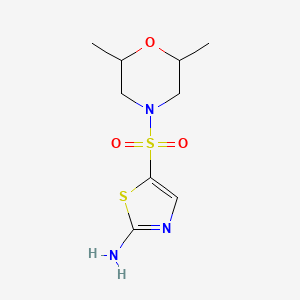
![[1-(3-Chloropyrazin-2-yl)piperidin-4-yl]methanamine](/img/structure/B1491345.png)
